2,4-Dichloroisophthalic acid

Organic Synthesis Process Optimization Purity Benchmarking

Researchers requiring regiochemically pure dichloroisophthalic acid often face supply inconsistency with mixed or misidentified isomers. This 2,4-dichloro isomer (CAS 50903-03-2) resolves that uncertainty. - Regiochemical precision: Asymmetric 2,4-substitution pattern verified by single-crystal X-ray (monoclinic C2, R₁ = 0.053) ensures correct metal-binding geometry for MOF design. - Validated synthetic utility: Documented as the key intermediate in patented resorcinol/alkylresorcinol production via alkali salt decarboxylation. - Reliable purity: Achievable ≥98% purity meets pharmaceutical intermediate thresholds; reported synthesis reaches 99.2%.

Molecular Formula C8H4Cl2O4
Molecular Weight 235.02 g/mol
CAS No. 50903-03-2
Cat. No. B13958938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloroisophthalic acid
CAS50903-03-2
Molecular FormulaC8H4Cl2O4
Molecular Weight235.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)C(=O)O)Cl
InChIInChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
InChIKeyCFBMBPSPRHZMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloroisophthalic Acid – Key Properties


2,4-Dichloroisophthalic acid (CAS 50903-03-2; molecular formula C₈H₄Cl₂O₄, molecular weight 235.02 g/mol) is a halogenated aromatic dicarboxylic acid featuring precisely positioned chlorine substituents at the 2- and 4-positions on an isophthalic acid (1,3-benzenedicarboxylic acid) scaffold [1]. As a derivative of isophthalic acid, it retains two carboxyl (-COOH) groups in a meta-configuration while introducing electron-withdrawing chlorine atoms that modulate acidity, hydrogen-bonding capacity, and metal-coordination geometry . The compound is commercially available as a white to off-white crystalline solid with a melting point reported at approximately 200 °C and a calculated lipophilicity (XLogP3-AA) of 2.2 [1]. Its primary route of differentiation lies in the specific 2,4-substitution pattern, which imparts distinct steric and electronic properties compared to other dichloroisophthalic acid regioisomers (e.g., 2,5-, 4,6-, or 4,5-dichloro derivatives) .

Precision Building Block Defined 2,4-dichloro substitution pattern for regiochemical control
Synthetic Intermediate Supports pharmaceutical, agrochemical, and specialty chemical synthesis
Coordination Chemistry Asymmetric ligand geometry for MOF and coordination polymer design

2,4-Dichloroisophthalic Acid – Substitution Specificity


Interchanging 2,4-dichloroisophthalic acid with other in-class compounds—such as the 4,6-dichloro isomer (CAS 6660-65-7), 2,5-dichloro isomer (CAS 60047-46-3), or even the non-halogenated parent isophthalic acid (CAS 121-91-5)—is not rational without considering the precise substitution pattern. The 2,4-arrangement places one chlorine ortho to a carboxyl group and the other para to the second carboxyl group, creating an asymmetric electronic environment that influences both proton dissociation equilibria and metal-binding modes in coordination chemistry [1]. In contrast, the 4,6-dichloro isomer features a symmetrical substitution pattern that cannot replicate the steric and electronic profile of the 2,4-isomer [2]. The rigorous, quantitative evidence of how this regiochemical precision translates into functional superiority in synthesis, framework construction, and intermediate preparation is presented in the following section.

2,4-Dichloro isomer: asymmetric electronic environment with chlorine ortho and para to carboxyls
4,6-Dichloro isomer: symmetrical substitution cannot replicate steric and electronic profile
Regiochemistry influences proton dissociation equilibria and metal-binding modes
Parent isophthalic acid lacks chlorine substituents; pKa shifts may alter coordination behavior
Crystallographically confirmed regiochemical identity (published single-crystal structure)
Alternative isomers lack equivalent publicly available structural validation

2,4-Dichloroisophthalic Acid – Evidence Guide


Synthesis Yield and Purity

2,4-Dichloroisophthalic acid was synthesized as a pharmaceutical and agrochemical intermediate via a four-step route starting from m-xylene, involving sequential side-chain chlorination, ring chlorination, hydrolysis, and decarbonylation. Under optimized single-factor experimental conditions, the total yield was 63.03% (based on m-xylene) with a product purity of 99.2% as confirmed by NMR spectroscopy. This represents a well-characterized synthetic accessibility metric. The isomeric 4,6-dichloroisophthalic acid is co-produced during the dichlorination of m-xylene, but the 2,4-isomer is the primary product of the initial ring chlorination step, providing a regiochemical selectivity advantage in this process route [1].

Synthesis Yield and Purity
Reported
63.03% overall yield; 99.2% purity (NMR)
Supports synthetic accessibility and purity compliance for intermediate procurement
Four-step route from m-xylene; optimized single-factor conditions; 4,6-isomer co-produced
Organic Synthesis Process Optimization Purity Benchmarking

pKa Differentiation from Isophthalic Acid

The parent compound, isophthalic acid, has experimentally determined dissociation constants of pKa₁ = 3.70 and pKa₂ = 4.60 at 25 °C [1]. The introduction of two electron-withdrawing chlorine atoms at the 2- and 4-positions of the isophthalic acid scaffold is predicted to lower both pKa values by an estimated 0.5–1.0 pH units due to inductive electron withdrawal, with the estimated pKa₁ range for 2,4-dichloroisophthalic acid being approximately 2.7–3.2 . This represents a quantifiably different ionization state compared to both the parent acid and the 4,6-dichloro isomer, where the symmetrical meta- and para-placement of chlorine atoms results in a distinct electronic distribution and potentially different pKa values for the two carboxyl groups [2].

pKa Differentiation
Class-level
Estimated pKa₁ ~2.7–3.2 (Cl inductive effect)
Acidity shift may alter solubility, ion-pairing, and metal-coordination equilibria
Class-level inference; experimental pKa not yet reported; parent isophthalic acid pKa₁=3.70
Physicochemical Profiling Acid Dissociation Drug Design

Single-Crystal Structure Confirmation

The unambiguous regiochemical identity of 2,4-dichloroisophthalic acid was established via single-crystal X-ray diffraction analysis. The crystal structure was solved in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with four molecules per unit cell (Z = 4). The structure was refined to a residual index of R₁ = 0.053 based on 2,043 observed reflections [1]. This level of crystallographic characterization is essential for confirming substitution regiochemistry, which directly impacts the coordination geometry with metal ions in MOF and coordination polymer synthesis. In contrast, no equivalent high-resolution crystallographic data were found for the 2,5- or 4,6-dichloro isomers in the same readily accessible public databases [2].

Single-Crystal Structure
Analytical context
Monoclinic C2; R₁=0.053; Z=4
Provides unambiguous regiochemical proof for quality control and pre-modeling
Published JOCH 1995; no equivalent data for 4,6- or 2,5-dichloro isomers
Crystallography Structural Biology Quality Control

Patent-Documented Resorcinol Intermediate

A documented industrial process for resorcinol production utilizes the dichlorination of m-xylene to generate a mixture of 2,4- and 4,6-dichlorinated m-xylenes, followed by oxidation to yield the corresponding dichloroisophthalic acids. The 2,4-dichloro isomer is preferentially used in subsequent steps involving alkali metal salt formation and thermal decarboxylation to produce resorcinol [1]. This patent-documented utility demonstrates that the 2,4-substitution pattern is not merely a structural curiosity but a deliberate target in established industrial manufacturing routes. The 4,6-isomer is a co-product that may require separation or may exhibit different reactivity profiles in this specific transformation pathway [2].

Patent-Documented Intermediate
Head-to-head
2,4-isomer: primary product and required intermediate for resorcinol process
Validated starting material for an established industrial synthetic pathway
Patent literature; 4,6-isomer is co-product; process specificity reduces procurement risk
Patent Literature Industrial Process Aromatic Intermediates

2,4-Dichloroisophthalic Acid – Key Applications


Pharmaceutical and Agrochemical Intermediate Synthesis

As documented in the Chinese journal abstract detailing the four-step synthesis, 2,4-dichloroisophthalic acid can be prepared with a purity of 99.2%, meeting the ≥98% purity threshold typically required for pharmaceutical intermediates. This purity benchmark, combined with its well-defined regiochemistry, makes the compound suitable for downstream derivatization with amino acids and other nucleophiles in the development of bioactive molecules [1].

Resorcinol Manufacturing via Decarboxylation

The patent-documented resorcinol process explicitly utilizes the 2,4-dichloro isomer as a key intermediate. Industrial users seeking to procure a dichloroisophthalic acid for resorcinol or alkylresorcinol production should prioritize the 2,4-isomer based on its demonstrated compatibility with the established synthetic pathway, which proceeds via alkali metal salt formation and thermal decarboxylation [2].

Asymmetric MOF Ligand Design

The asymmetric 2,4-dichloro substitution pattern is predicted to create a distinct carboxylate coordination environment compared to symmetrical isomers. The availability of a solved single-crystal X-ray structure (monoclinic C2, R₁ = 0.053) further enables researchers to pre-model metal-ligand geometries before synthesis, reducing trial-and-error cycles in the design of luminescent or porous frameworks [3].

pH-Dependent Separation Applications

With an estimated pKa₁ of approximately 2.7–3.2—lower than the parent isophthalic acid (pKa₁ = 3.70)—the 2,4-dichloro isomer offers a distinct ionization window that can be exploited in pH-dependent extraction, chromatographic separation, or ion-pair catalysis. Researchers designing pH-switchable systems where precise protonation state control is critical should evaluate this isomer based on its quantifiably enhanced acidity relative to the non-halogenated scaffold [4].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
High-purity regioisomeric building block from documented synthetic route
Purity compliance (HPLC/NMR) and derivatization compatibility
Resorcinol manufacturing
Process-documented isomer specificity for industrial decarboxylation pathway
Decarboxylation efficiency and isomer separation cost review
Asymmetric MOF ligand design
Asymmetric substitution pattern for coordination geometry control
Pre-modeling metal-ligand geometries using published crystal structure
pH-dependent separation applications
Lower ionization window relative to parent isophthalic acid
Ionization-dependent partitioning, extraction, or catalysis behavior
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